Cas no 218151-48-5 ((1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride)

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride is a chiral diamine compound with a rigid indane backbone, often employed as a versatile building block in asymmetric synthesis and pharmaceutical applications. Its stereospecific (1R,2R) configuration makes it valuable for constructing chiral ligands, catalysts, and intermediates in enantioselective reactions. The dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the development of bioactive molecules due to its ability to impart stereochemical control. Its structural rigidity and bifunctional amino groups enable efficient chelation and coordination, making it suitable for metal-catalyzed transformations. High purity and consistent performance are key advantages for research and industrial use.
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride structure
218151-48-5 structure
Product Name:(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
CAS No:218151-48-5
MF:C9H14Cl2N2
MW:221.126860141754
MDL:MFCD18834253
CID:243465
PubChem ID:10877279
Update Time:2025-10-30

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
    • 1H-Indene-1,2-diamine,2,3-dihydro-,(1R,2R)-(9CI)
    • 1H-​Indene-​1,​2-​diamine, 2,​3-​dihydro-​, (1R,​2R)​-
    • 1H-Indene-1,2-diamine,2,3-dihydro-, (1R,2R)-
    • 218151-48-5
    • (1r,2r)-2,3-dihydro-1h-indene-1,2-diamine 2hcl
    • (1R,2R)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride
    • MDL: MFCD18834253
    • Inchi: 1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9-;;/m1../s1
    • InChI Key: FSROIONCWTUSFW-UONRGADFSA-N
    • SMILES: Cl.Cl.N[C@@H]1CC2C=CC=CC=2[C@H]1N

Computed Properties

  • Exact Mass: 220.053
  • Monoisotopic Mass: 220.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52A^2

Experimental Properties

  • Density: 1.108
  • Boiling Point: 266℃
  • Flash Point: 135℃
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride Security Information

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Additional information on (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride

Professional Introduction to (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride (CAS No. 218151-48-5)

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride, identified by the CAS number 218151-48-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its specific stereochemistry and structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The dihydroindene core and the diamine functional groups present in this compound suggest a high degree of versatility, making it a valuable scaffold for further chemical modifications and biological evaluations.

The stereochemical configuration at the 1 and 2 positions, denoted as (1R,2R), is a critical aspect of this compound's identity. This specific arrangement not only influences its chemical reactivity but also plays a pivotal role in determining its biological activity. In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds in drug discovery, as the biological effects of enantiomers can differ significantly. The precise stereochemical control over (1R,2R)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride underscores its importance as a building block for pharmacologically active molecules.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The dihydroindene ring system is a well-known motif in medicinal chemistry, often found in biologically active natural products and synthetic drugs. By incorporating additional functional groups or modifying the existing ones, researchers can tailor the properties of this compound to target specific biological pathways. For instance, derivatives of this molecule have been explored for their interactions with enzymes and receptors involved in metabolic disorders and inflammatory diseases.

Recent advancements in computational chemistry have further enhanced the understanding of how structural features influence biological activity. Molecular modeling studies have been instrumental in predicting the binding modes of (1R,2R)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride with various targets. These studies have revealed that subtle changes in the stereochemistry and electronic distribution can significantly impact affinity and selectivity. Such insights are crucial for optimizing lead compounds during drug development pipelines.

In addition to its synthetic utility, this compound has shown promise in preliminary biological assays. Research indicates that derivatives of dihydroindene-based diamines exhibit inhibitory effects on certain enzymes associated with cancer cell proliferation and inflammation. For example, modifications to the amine groups have led to compounds with enhanced binding affinity to specific protein targets. These findings highlight the potential of (1R,2R)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride as a starting point for developing novel therapeutics.

The preparation of (1R,2R)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride involves multi-step synthetic routes that require careful optimization to ensure high yield and purity. Key steps often include asymmetric hydrogenation or resolution techniques to achieve the desired stereochemical configuration. Advances in catalytic systems have made it possible to achieve these transformations with greater efficiency and selectivity. The hydrochloride salt form enhances stability and solubility, making it more amenable for subsequent biological testing.

The role of this compound in drug discovery is further underscored by its compatibility with modern biocatalytic methods. Enzymatic approaches have been employed to introduce functional groups or modify existing ones with high precision. Such techniques not only improve synthetic efficiency but also reduce environmental impact by minimizing waste generation. The integration of green chemistry principles into the synthesis of (1R,2R)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride exemplifies the growing trend toward sustainable pharmaceutical manufacturing.

As research continues to evolve, new applications for (1R,2R)-2,3-dihydro-1H-indene-1,2-diamine dihydrochloride are likely to emerge. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking its full potential. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery process and bring novel treatments to patients more quickly.

In conclusion,(218151-48-5) remains a cornerstone in pharmaceutical research due to its unique structural features and versatile reactivity. Its potential as a scaffold for developing new drugs continues to inspire innovation across multiple disciplines. As our understanding of molecular interactions deepens,this compound will undoubtedly play an increasingly important role in shaping future therapeutic strategies.

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